molecular formula C45H63F4N5O15S B10856893 3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethyl]propanamide;2,2,2-trifluoroacetic acid

3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethyl]propanamide;2,2,2-trifluoroacetic acid

Cat. No.: B10856893
M. Wt: 1022.1 g/mol
InChI Key: NLQUSQAYICZPJU-UHFFFAOYSA-N
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Description

XL388-C2-amide-PEG9-NH2 (TFA): is a chemical compound used as an intermediate in the synthesis of C26-linked Rapamycin analogs . This compound is significant in the field of medicinal chemistry due to its role in the development of inhibitors targeting specific molecular pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of XL388-C2-amide-PEG9-NH2 (TFA) involves multiple steps, starting from the preparation of the core structure and subsequent functionalization. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature environments to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of XL388-C2-amide-PEG9-NH2 (TFA) follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and reagents to achieve high yields and purity. The process is optimized for scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: XL388-C2-amide-PEG9-NH2 (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions may produce functionalized analogs .

Mechanism of Action

Mechanism of Action: XL388-C2-amide-PEG9-NH2 (TFA) exerts its effects by acting as an intermediate in the synthesis of Rapamycin analogs, which are known to inhibit specific molecular pathways. These pathways include the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation .

Molecular Targets and Pathways: The primary molecular target of Rapamycin analogs synthesized using XL388-C2-amide-PEG9-NH2 (TFA) is the mTOR pathway. Inhibition of this pathway leads to reduced cell growth and proliferation, making it a potential therapeutic target for cancer treatment .

Comparison with Similar Compounds

Uniqueness: XL388-C2-amide-PEG9-NH2 (TFA) is unique due to its specific role as an intermediate in the synthesis of C26-linked Rapamycin analogs. This specificity allows for the targeted inhibition of the mTOR pathway, which is crucial in the development of therapeutic agents .

Properties

Molecular Formula

C45H63F4N5O15S

Molecular Weight

1022.1 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethyl]propanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C43H62FN5O13S.C2HF3O2/c1-33-37(43(51)49-11-14-62-38-5-2-34(30-36(38)32-49)35-3-7-40(46)48-31-35)4-6-39(42(33)44)63(52,53)29-10-47-41(50)8-12-54-15-17-56-19-21-58-23-25-60-27-28-61-26-24-59-22-20-57-18-16-55-13-9-45;3-2(4,5)1(6)7/h2-7,30-31H,8-29,32,45H2,1H3,(H2,46,48)(H,47,50);(H,6,7)

InChI Key

NLQUSQAYICZPJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)S(=O)(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)N2CCOC3=C(C2)C=C(C=C3)C4=CN=C(C=C4)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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